N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
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Overview
Description
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an indane moiety substituted with two methyl groups and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the condensation of 1,6-dimethylindane with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethylindane: A precursor in the synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide.
Benzamide: The parent compound, which lacks the indane moiety.
N-(2,3-Dihydro-1H-inden-2-yl)benzamide: A similar compound with a different substitution pattern on the indane ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61957-40-2 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(1,6-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-8-9-15-11-17(13(2)16(15)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
InChI Key |
VFURDOMGOZKFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=C1C=C(C=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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